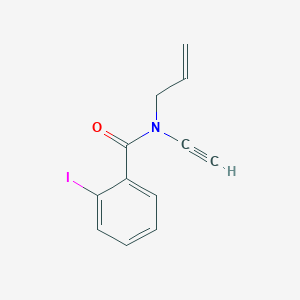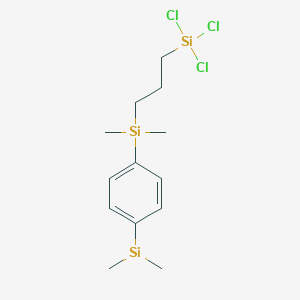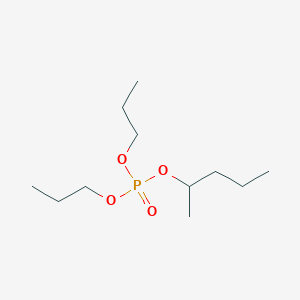![molecular formula C21H28N2O2 B12601858 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine CAS No. 918482-15-2](/img/structure/B12601858.png)
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-甲氧基苯氧基)乙基]-4-(2-苯乙基)哌嗪是一种有机化合物,其分子式为C20H26N2O2。它是一种哌嗪衍生物,哌嗪是一种杂环有机化合物,其含有六元环,在相对位置上有两个氮原子。该化合物主要用于研究环境,在化学、生物学和医药领域有各种应用。
准备方法
合成路线和反应条件
1-[2-(4-甲氧基苯氧基)乙基]-4-(2-苯乙基)哌嗪的合成通常涉及在碱性条件下,1-(2-苯乙基)哌嗪与2-(4-甲氧基苯氧基)乙基氯反应。该反应通常在二氯甲烷或甲苯等有机溶剂中进行,并使用碳酸钾或氢氧化钠等碱来促进亲核取代反应。
工业生产方法
虽然该化合物的具体工业生产方法没有被广泛记载,但一般方法将涉及在实验室环境中使用类似反应条件进行大规模合成。该过程将针对产量和纯度进行优化,并考虑成本效益和可扩展性。
化学反应分析
反应类型
1-[2-(4-甲氧基苯氧基)乙基]-4-(2-苯乙基)哌嗪可以进行各种化学反应,包括:
氧化: 甲氧基可以被氧化形成羟基。
还原: 芳香环可以进行还原反应形成环己烷衍生物。
取代: 哌嗪环可以参与亲核取代反应。
常见试剂和条件
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 在氢气下使用钯碳(Pd/C)进行催化加氢。
取代: 在氢化钠或碳酸钾等碱的存在下使用卤代烷烃或磺酸酯。
主要产物
氧化: 形成1-[2-(4-羟基苯氧基)乙基]-4-(2-苯乙基)哌嗪。
还原: 形成芳香环的环己烷衍生物。
取代: 根据所用取代基的不同,形成各种取代哌嗪衍生物。
科学研究应用
1-[2-(4-甲氧基苯氧基)乙基]-4-(2-苯乙基)哌嗪在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其与生物靶标(包括受体和酶)的潜在相互作用。
医学: 研究其潜在的治疗效果,尤其是在治疗神经疾病方面。
工业: 用于开发新材料,以及作为药物合成的中间体。
作用机制
1-[2-(4-甲氧基苯氧基)乙基]-4-(2-苯乙基)哌嗪的作用机制涉及其与特定分子靶标(如中枢神经系统的受体)的相互作用。它可能在这些受体处充当激动剂或拮抗剂,调节其活性并影响各种生理过程。确切的途径和靶标可能因特定应用和使用环境而异。
相似化合物的比较
类似化合物
- 1-[2-(4-羟基苯氧基)乙基]-4-(2-苯乙基)哌嗪
- 1-[2-(4-氯苯氧基)乙基]-4-(2-苯乙基)哌嗪
- 1-[2-(4-甲基苯氧基)乙基]-4-(2-苯乙基)哌嗪
独特性
1-[2-(4-甲氧基苯氧基)乙基]-4-(2-苯乙基)哌嗪的独特之处在于它含有甲氧基,这会影响其化学反应性和生物活性。甲氧基可以增强该化合物的亲脂性,这可能提高其跨越生物膜并与靶受体相互作用的能力。
该化合物独特的结构和性质使其成为各种研究和工业应用中的一种宝贵工具,使其有别于其他类似的哌嗪衍生物。
属性
CAS 编号 |
918482-15-2 |
|---|---|
分子式 |
C21H28N2O2 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
1-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C21H28N2O2/c1-24-20-7-9-21(10-8-20)25-18-17-23-15-13-22(14-16-23)12-11-19-5-3-2-4-6-19/h2-10H,11-18H2,1H3 |
InChI 键 |
ZLDKRZOBFOKSCF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


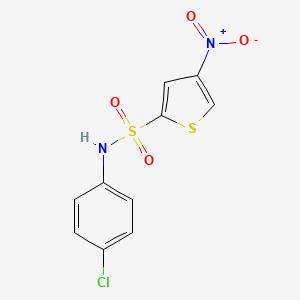

![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
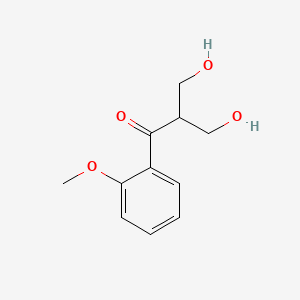
![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
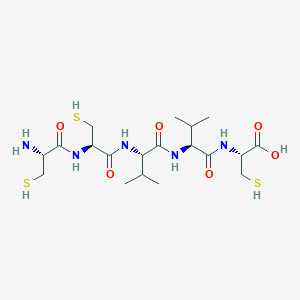
![[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene](/img/structure/B12601825.png)
![Propanamide, 2-(acetylamino)-3-amino-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12601826.png)

